molecular formula C11H14N4O5S B5602431 2-NITRO-N-[2-(2-OXOIMIDAZOLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE

2-NITRO-N-[2-(2-OXOIMIDAZOLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B5602431
M. Wt: 314.32 g/mol
InChI Key: DQBDDUAIBWTFOX-UHFFFAOYSA-N
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Description

2-NITRO-N-[2-(2-OXOIMIDAZOLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a nitro group, an imidazolidinone ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-NITRO-N-[2-(2-OXOIMIDAZOLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach is to start with the nitration of benzene sulfonamide to introduce the nitro group. This is followed by the reaction with an imidazolidinone derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-NITRO-N-[2-(2-OXOIMIDAZOLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

2-NITRO-N-[2-(2-OXOIMIDAZOLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-NITRO-N-[2-(2-OXOIMIDAZOLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazolidinone ring and sulfonamide group can also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroimidazole: Shares the nitro group and imidazole ring but lacks the sulfonamide group.

    N-(2-Hydroxyethyl)benzene-1-sulfonamide: Contains the sulfonamide group but lacks the nitro and imidazolidinone groups.

    2-Methyl-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-2-propenamide: Contains the imidazolidinone ring but has different substituents.

Uniqueness

2-NITRO-N-[2-(2-OXOIMIDAZOLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-nitro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5S/c16-11-12-5-7-14(11)8-6-13-21(19,20)10-4-2-1-3-9(10)15(17)18/h1-4,13H,5-8H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBDDUAIBWTFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730499
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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